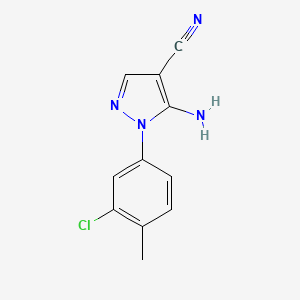
1-(oxan-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxan-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H17NO. It is also known as 1-(tetrahydro-2H-pyran-2-yl)propan-2-amine. This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a propan-2-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(oxan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-bromo-1-(oxan-2-yl)propane with ammonia or primary amines under controlled conditions can yield this compound . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine or oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed
Oxidation: Formation of oximes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
1-(oxan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(oxan-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can result in the inhibition of enzyme function or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(oxan-2-yl)propan-2-one: This compound has a similar structure but contains a ketone group instead of an amine.
Propargylamines: These compounds share the propargylamine moiety and have applications in treating neurodegenerative diseases.
Uniqueness
1-(oxan-2-yl)propan-2-amine is unique due to its combination of the oxane ring and propan-2-amine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1566291-04-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



